Methyllucidone
Overview
Description
Methyllucidone is a neuroprotective agent and an antioxidant that can be isolated from Lindera erythrocarpa Makino . It inhibits the ROS production, and activates antioxidant signaling pathways that include Nrf-2 and PI3K .
Synthesis Analysis
The synthesis of Methyllucidone has been chemically achieved by various research groups . For instance, Wu et al. utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .Scientific Research Applications
1. Inhibition of STAT3 Activity in Prostate Carcinoma Cells
Methyllucidone, derived from Lindera species, has been identified as a STAT3 inhibitor. In studies conducted on DU145 prostate cancer cells, methyllucidone demonstrated the ability to inhibit STAT3 phosphorylation in both dose- and time-dependent manners. It also suppressed IL-6-induced STAT3 phosphorylation in LNCaP cells. This compound decreased the expression levels of STAT3 target genes, like cyclin D1, cyclin A, Bcl-2, Mcl-1, and survivin. It inhibited cell growth and induced apoptosis by arresting the cell cycle at the G1 phase. The regulation of STAT3 activity by methyllucidone is influenced by the expression of the MEG2 gene. This suggests that methyllucidone is a potential inhibitor of the STAT3 pathway and may serve as a lead molecule for the development of therapeutic STAT3 inhibitors (Yena Jin et al., 2018).
2. Potential as an Anti-Tumor Agent
In research focused on the methanolic extract of the fruits of Lindera erythrocarpa Makino, methyllucidone was found to inhibit farnesyl protein transferase and demonstrated anti-tumor properties. This compound showed significant inhibition of the growth of various human cancer cell lines in a dose-dependent manner. Specifically, methyllucidone exhibited selectivity in inhibiting the growth of H-ras-transformed rat-2 cell lines compared to normal rat-2 cells. In vivo, methyllucidone strongly inhibited the growth of human cancer cells and colon tumor xenografted in nude mice. Its anti-tumor effects were further confirmed through caspase-3 activation and degradation of PARP, indicating its potential as an anti-cancer agent against H-ras-transformed tumors and as a lead molecule for developing anti-tumor drugs (Hyun-Mi Oh et al., 2005).
Safety And Hazards
Methyllucidone should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2Z)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVJPYUOAZKPN-PBMBQWDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)/C(=C(\C=C\C2=CC=CC=C2)/OC)/C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyllucidone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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